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Cat. No.: B1348965 Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of (2-
Isopropoxyphenyl)methanamine

This guide provides a comprehensive technical overview of (2-
Isopropoxyphenyl)methanamine, a key chemical intermediate. Designed for researchers,

scientists, and professionals in drug development and fine chemical synthesis, this document

synthesizes its core chemical properties, theoretical analytical characterization, a plausible

synthetic route, and its potential applications, grounded in established chemical principles.

Core Physicochemical and Structural Properties
(2-Isopropoxyphenyl)methanamine, also known as 2-isopropoxybenzylamine, is an organic

compound featuring a primary amine attached to a benzene ring ortho-substituted with an

isopropoxy group. This unique arrangement of functional groups—a primary benzylic amine

and an aromatic ether—dictates its chemical behavior and makes it a valuable building block.

While extensive experimental data for this specific isomer is not broadly published, its

fundamental properties can be reliably established or inferred from its isomers and related

structures.

The molecular structure consists of a central benzene ring. An aminomethyl group (-CH₂NH₂) is

attached to carbon 1, and an isopropoxy group [-OCH(CH₃)₂] is attached to carbon 2. The

proximity of these groups (ortho position) can influence reactivity through steric and electronic

effects.
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Table 1: Physicochemical Properties of (2-Isopropoxyphenyl)methanamine and Its Isomers

Property Value Source / Comment

Molecular Formula C₁₀H₁₅NO Consistent for all isomers[1][2].

Molecular Weight 165.23 g/mol Consistent for all isomers[2].

Monoisotopic Mass 165.11537 Da Predicted value[1].

Boiling Point 258.8°C (at 760 mmHg)

Data for the meta isomer, (3-

isopropoxyphenyl)methanamin

e[3]. The ortho isomer is

expected to have a similar

boiling point.

XLogP3 1.7
Predicted value, indicating

moderate lipophilicity[1].

Hydrogen Bond Donors 1 (from -NH₂) Calculated property[3].

Hydrogen Bond Acceptors 2 (from -O- and -N) Calculated property[3].

Topological Polar Surface Area 35.2 Å² Calculated property[3].

Appearance Not specified
Likely a liquid or low-melting

solid at room temperature.

Spectroscopic and Analytical Characterization
(Theoretical)
For any novel or specialized chemical, robust analytical characterization is paramount. The

following sections detail the expected spectroscopic signatures for (2-
Isopropoxyphenyl)methanamine based on its constituent functional groups. These

theoretical spectra serve as a predictive guide for researchers synthesizing or analyzing this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for structural elucidation. The predicted spectra for (2-
Isopropoxyphenyl)methanamine in a standard solvent like CDCl₃ are as follows:

¹H NMR:

Aromatic Protons (4H): Four distinct signals are expected in the aromatic region (~6.8-7.3

ppm). Due to the ortho-substitution, these protons will exhibit complex splitting patterns

(doublets, triplets, or doublet of doublets). The proton closest to the electron-donating

isopropoxy group will be the most shielded (furthest upfield).

Methine Proton (1H): A septet (~4.5 ppm) is anticipated for the -OCH(CH₃)₂ proton, split by

the six equivalent methyl protons.

Benzylic Protons (2H): A singlet or a narrowly split multiplet (~3.8 ppm) for the -CH₂NH₂

protons.

Amine Protons (2H): A broad singlet (~1.5-2.5 ppm) for the -NH₂ protons. The chemical

shift is highly dependent on concentration and solvent.

Methyl Protons (6H): A doublet (~1.3 ppm) corresponding to the two equivalent methyl

groups of the isopropoxy moiety, split by the methine proton.

¹³C NMR:

Ten distinct signals are expected.

Aromatic Carbons: Six signals in the ~115-157 ppm range. The carbon bearing the

isopropoxy group (C-O) will be the most deshielded (~157 ppm), while the carbon bearing

the aminomethyl group will be around ~130-140 ppm.

Methine Carbon: One signal for the -OCH(CH₃)₂ carbon at ~71 ppm[4].

Benzylic Carbon: One signal for the -CH₂NH₂ carbon around ~40-45 ppm.

Methyl Carbons: One signal for the two equivalent -CH₃ carbons at ~22 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify key functional groups. The expected characteristic

absorption bands are crucial for confirming the compound's identity.

N-H Stretch: A medium, two-pronged peak in the 3300-3400 cm⁻¹ region, characteristic of a

primary amine (-NH₂)[5].

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (~3010-3060 cm⁻¹).

C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (~2850-2970 cm⁻¹),

corresponding to the isopropoxy and aminomethyl groups[5].

N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹, which can sometimes

overlap with the aromatic C=C stretching region[5].

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

C-O-C Stretch (Aromatic Ether): A strong, characteristic band at ~1220-1260 cm⁻¹ for the

aryl-alkyl ether linkage.

C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ region[5].

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

which acts as a molecular fingerprint.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 165.

Key Fragmentation Pathways:

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of

the C-C bond adjacent to the ring to form a stable tropylium-like ion or, more likely here,

the loss of the amino group. The major fragment would be the 2-isopropoxybenzyl cation

at m/z = 149.

Loss of Isopropyl Group: Cleavage of the isopropyl group from the ether linkage would

result in a fragment at m/z = 122.
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Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen

would yield a fragment corresponding to the 2-isopropoxyphenyl cation at m/z = 121.

Predicted collision cross-section data for the protonated molecule ([M+H]⁺, m/z 166.12) is

136.6 Å²[1].

Synthesis and Reactivity
Proposed Synthetic Workflow: Reductive Amination
A robust and widely applicable method for synthesizing (2-Isopropoxyphenyl)methanamine is

the reductive amination of 2-isopropoxybenzaldehyde. This two-step, one-pot process involves

the formation of an intermediate imine, which is then reduced to the target primary amine.

Protocol: Reductive Amination of 2-Isopropoxybenzaldehyde

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-

isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

Imine Formation: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) to the

flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the

corresponding imine.

Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as

sodium borohydride (NaBH₄, ~1.5 eq), portion-wise to control the exothermic reaction and

gas evolution.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature overnight. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Workup: Quench the reaction by slowly adding water. Remove the bulk of the organic solvent

under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g.,

ethyl acetate or dichloromethane) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel to yield pure (2-Isopropoxyphenyl)methanamine.
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Step 1: Imine Formation

Step 2: Reduction

Step 3: Workup & Purification

2-Isopropoxybenzaldehyde
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1.0 eq

Ammonia (in MeOH)

5-10 eq

Intermediate ImineSodium Borohydride (NaBH4)

Stir (0°C to RT)
Overnight

1.5 eq

Crude Product Mixture

Aqueous Workup
& Extraction

Column Chromatography

(2-Isopropoxyphenyl)methanamine
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Proposed synthesis of (2-Isopropoxyphenyl)methanamine.
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Chemical Reactivity
Nucleophilic Amine: The primary amine is a potent nucleophile and a moderate base. It

readily undergoes reactions typical of primary amines, such as acylation to form amides,

reaction with aldehydes and ketones to form imines (Schiff bases), and alkylation.

Aromatic Ring: The isopropoxy group is an ortho-, para-directing activator for electrophilic

aromatic substitution. However, the presence of the aminomethyl group complicates this,

and reactions on the ring may require protection of the amine to prevent side reactions.

Relevance and Applications in Research and
Development
Substituted benzylamines are privileged scaffolds in medicinal chemistry and agrochemistry.[6]

[7] (2-Isopropoxyphenyl)methanamine serves as a valuable precursor, providing a

combination of lipophilicity (from the isopropoxy group) and a reactive handle (the amine) for

further molecular elaboration.

Drug Discovery: This scaffold can be incorporated into larger molecules targeting a wide

range of biological systems. The dimethylamine pharmacophore, a close relative, is present

in numerous FDA-approved drugs.[8] The isopropoxyphenyl moiety is found in compounds

like the insecticide Propoxur, demonstrating its acceptance in biologically active molecules.

[4] Its structure allows for the exploration of chemical space around a central phenyl ring, a

common strategy in lead optimization.[9]

Agrochemicals: As evidenced by its relationship to Propoxur, a carbamate insecticide, the 2-

isopropoxyphenyl motif is relevant in the development of pesticides and other crop protection

agents.[4][10]

Fine Chemical Synthesis: It serves as an intermediate for more complex molecules, where

the amine can be transformed into various other functional groups or used as a directing

group.
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Role as a versatile chemical intermediate.

Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for (2-
Isopropoxyphenyl)methanamine is not readily available, the hazard profile can be inferred

from structurally similar compounds, such as other benzylamines and aromatic ethers. It should

be handled with care in a laboratory setting.[11][12]

General Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye

irritation.[3] May also cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

Eye/Face Protection: Use chemical safety goggles or a face shield.[13]

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Dispose

of contaminated gloves properly after use.[11]

Body Protection: A standard laboratory coat is required. Choose body protection

appropriate to the concentration and amount of the substance at the specific workplace.

[11]
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Handling and Storage:

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[12]

Use only in a well-ventilated area, preferably within a chemical fume hood.

Store in a cool, dry place in a tightly sealed container.[11] Recommended storage

temperature is often 2-8°C for long-term stability.[3][12]

First Aid Measures:

Skin Contact: Immediately wash off with soap and plenty of water.[11]

Eye Contact: Flush eyes with water as a precaution for several minutes.[11]

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth

to an unconscious person.[11]

Inhalation: Move the person to fresh air.

Always consult a complete, substance-specific Safety Data Sheet before handling any

chemical. The information provided here is for guidance based on analogous structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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